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Compound of Interest

Compound Name: 1,3-Butanediol diacrylate

Cat. No.: B091283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1,3-Butanediol
diacrylate (CAS No. 19485-03-1), a monomer frequently utilized in polymer synthesis. The

following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear

magnetic resonance (NMR) spectroscopy characteristics. Due to the limited availability of

public data, particularly for NMR, this guide also outlines generalized experimental protocols for

these analytical techniques.

Core Spectroscopic Data
The quantitative spectroscopic data for 1,3-Butanediol diacrylate is summarized below. This

information is critical for quality control, reaction monitoring, and structural confirmation.

Mass Spectrometry (MS)
Mass spectrometry of 1,3-Butanediol diacrylate has been reported using Gas

Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides a

fingerprint for its identification.

Table 1: Key Mass Spectrometry Data for 1,3-Butanediol Diacrylate
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Parameter Value

Molecular Formula C₁₀H₁₄O₄

Molecular Weight 198.22 g/mol

Ionization Mode Electron Ionization (EI)

Top m/z Peak 55[1]

2nd Highest m/z Peak 54[1]

3rd Highest m/z Peak 27[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. The IR spectrum of 1,3-Butanediol diacrylate is characterized by the strong

absorbances of the ester and acrylate functionalities.

Table 2: Characteristic Infrared (IR) Peaks for 1,3-Butanediol Diacrylate

Wavenumber (cm⁻¹) Assignment

~1720 C=O (Ester) Stretch[2]

1718 Esterification Band[2]

1636 C=C (Acrylate) Stretch[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for 1,3-Butanediol diacrylate are not readily

available in the public domain. The information below is based on general knowledge of

acrylate compounds and available instrumentation details.

Table 3: Nuclear Magnetic Resonance (NMR) Data for 1,3-Butanediol Diacrylate
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Nucleus
Predicted Chemical Shift
(δ) Range (ppm)

Notes

¹H 5.8 - 6.5 (vinylic CH=CH₂)
Complex multiplets are

expected for the vinyl protons.

¹H 4.0 - 4.4 (-O-CH₂- and -O-CH-)
The chemical shifts of the

butanediol backbone protons.

¹H 1.8 - 2.2 (-CH₂-)
The methylene group adjacent

to the methine.

¹H 1.2 - 1.4 (-CH₃)
The methyl group of the

butanediol backbone.

¹³C 165 - 167 (C=O) Carbonyl carbon of the ester.

¹³C 128 - 132 (vinylic CH=CH₂)
Vinylic carbons of the acrylate

group.

¹³C 60 - 70 (-O-CH₂- and -O-CH-)
Carbons of the butanediol

backbone attached to oxygen.

¹³C 30 - 40 (-CH₂-)
Methylene carbon of the

butanediol backbone.

¹³C 15 - 25 (-CH₃)
Methyl carbon of the

butanediol backbone.

Note: The predicted chemical shifts are estimates and may vary based on solvent and

experimental conditions.

Experimental Protocols
While specific experimental protocols for the acquisition of the presented data are not fully

available, the following outlines standard methodologies for the spectroscopic analysis of a

liquid organic compound like 1,3-Butanediol diacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of 1,3-Butanediol diacrylate is prepared by dissolving

approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a

Bruker WP-80 or higher.

Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR,

proton decoupling is employed to simplify the spectrum, with a wider spectral width and a

longer relaxation delay (2-5 seconds).

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of

1,3-Butanediol diacrylate between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates. For Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed

directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first

recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple

scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: For GC-MS analysis, a dilute solution of 1,3-Butanediol diacrylate in a

volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas
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chromatograph. The GC separates the compound from any impurities before it enters the

mass spectrometer.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is typically used.

Data Acquisition: The GC oven temperature is programmed to ramp up, allowing for the

elution of the compound. The mass spectrometer scans a defined mass-to-charge (m/z)

range (e.g., 40-400 amu) as the compound elutes from the GC column.

Data Processing: The resulting mass spectrum shows the relative abundance of different

fragment ions, which is characteristic of the molecule's structure.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Click to download full resolution via product page

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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